4-Chloro-2-[(4-methylbenzyl)amino]-1,3-thiazole-5-carbonitrile
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Overview
Description
4-Chloro-2-[(4-methylbenzyl)amino]-1,3-thiazole-5-carbonitrile is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms
Preparation Methods
The synthesis of 4-Chloro-2-[(4-methylbenzyl)amino]-1,3-thiazole-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of 4-chlorobenzylamine with 2-bromo-1,3-thiazole-5-carbonitrile under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
4-Chloro-2-[(4-methylbenzyl)amino]-1,3-thiazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and catalysts such as palladium on carbon (Pd/C). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Chloro-2-[(4-methylbenzyl)amino]-1,3-thiazole-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of 4-Chloro-2-[(4-methylbenzyl)amino]-1,3-thiazole-5-carbonitrile involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound is believed to inhibit key enzymes involved in cell proliferation, leading to the induction of apoptosis (programmed cell death) in cancer cells. The exact molecular pathways and targets are still under investigation, but it is thought to involve the inhibition of kinases and other regulatory proteins.
Comparison with Similar Compounds
4-Chloro-2-[(4-methylbenzyl)amino]-1,3-thiazole-5-carbonitrile can be compared with other thiazole derivatives, such as:
2-Aminothiazole: Known for its antimicrobial and anticancer properties.
4-Methylthiazole: Used in flavor and fragrance industries.
Thiazole-4-carboxylic acid: Utilized in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
4-chloro-2-[(4-methylphenyl)methylamino]-1,3-thiazole-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3S/c1-8-2-4-9(5-3-8)7-15-12-16-11(13)10(6-14)17-12/h2-5H,7H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRKMASNJZQATL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=NC(=C(S2)C#N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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